1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
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Overview
Description
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a N-methylmethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(aminomethyl)phenylamine with N-methylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-[(4-methoxyphenyl)aminomethyl]-N,N-dimethylaniline
- 2-methoxy-5-(phenylaminomethyl)phenol
- 2-(anilinomethyl)phenol
Comparison: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a N-methylmethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in various scientific studies .
Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPYDOKYHSAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877825-84-8 |
Source
|
Record name | 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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